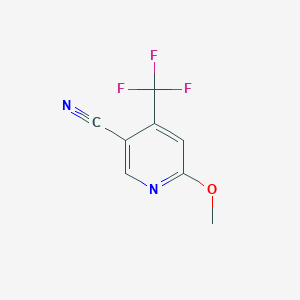
2-hydroxybutanedioic acid;2-(1H-indol-3-yl)ethylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxybutanedioic acid;2-(1H-indol-3-yl)ethylhydrazine is a compound that combines the structural features of both 2-hydroxybutanedioic acid and 2-(1H-indol-3-yl)ethylhydrazine
Preparation Methods
The synthesis of 2-hydroxybutanedioic acid;2-(1H-indol-3-yl)ethylhydrazine typically involves the reaction of 2-hydroxybutanedioic acid with 2-(1H-indol-3-yl)ethylhydrazine under specific conditions. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
2-hydroxybutanedioic acid;2-(1H-indol-3-yl)ethylhydrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-hydroxybutanedioic acid;2-(1H-indol-3-yl)ethylhydrazine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. In medicine, it is investigated for its potential therapeutic applications in treating various diseases .
Mechanism of Action
The mechanism of action of 2-hydroxybutanedioic acid;2-(1H-indol-3-yl)ethylhydrazine involves its interaction with specific molecular targets and pathways in the body. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-hydroxybutanedioic acid;2-(1H-indol-3-yl)ethylhydrazine can be compared with other similar compounds, such as indole derivatives and hydroxybutanedioic acid derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its combined structural features, which may confer unique properties and applications .
Properties
Molecular Formula |
C14H19N3O5 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
2-hydroxybutanedioic acid;2-(1H-indol-3-yl)ethylhydrazine |
InChI |
InChI=1S/C10H13N3.C4H6O5/c11-13-6-5-8-7-12-10-4-2-1-3-9(8)10;5-2(4(8)9)1-3(6)7/h1-4,7,12-13H,5-6,11H2;2,5H,1H2,(H,6,7)(H,8,9) |
InChI Key |
BGDYJYMRFBHZDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNN.C(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Sodium;3-[[4-[(4-ethoxy-3-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate](/img/structure/B12335016.png)





![Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-carboxy-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 3-(1,1-dimethylethyl) ester](/img/structure/B12335039.png)
![4-Oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12335040.png)

![3-[[(2-Tetrahydropyranyl)oxy][4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12335065.png)

![Uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio-](/img/structure/B12335072.png)
